tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Overview
Description
Tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C13H21N3O3 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, have been found to interact with various cellular targets, including gaba a receptors, proton pumps, and aromatase .
Mode of Action
Based on its structural similarity to other imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, it can be inferred that it may interact with its targets through various mechanisms, such as allosteric modulation, inhibition, or activation .
Biochemical Pathways
Compounds with similar structures have been found to influence various cellular pathways, including those involved in neurotransmission, acid secretion, and steroid synthesis .
Result of Action
Compounds with similar structures have been found to exert various biological effects, such as modulation of neurotransmission, inhibition of acid secretion, and inhibition of steroid synthesis .
Biological Activity
tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS Number: 1312784-89-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C12H19N3O2, with a molecular weight of 237.30 g/mol. Its structure features an imidazo[4,5-c]pyridine core which is significant in various biological activities.
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazo[4,5-c]pyridine exhibit antimicrobial properties. The structure of tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine suggests it may also possess similar effects due to the presence of nitrogen heterocycles which are known to enhance antimicrobial activity .
- Neurological Effects : Research has shown that compounds with imidazo[4,5-c]pyridine structures can interact with neurotransmitter systems. For instance, some derivatives have been studied for their potential as ligands for metabotropic glutamate receptors (mGluRs), which play a crucial role in neurological functions .
- Antitumor Activity : The compound's ability to affect cell viability has been explored in cancer models. In vitro studies have demonstrated that certain imidazo derivatives can inhibit tumor cell growth by inducing apoptosis or disrupting cell cycle progression . This suggests that tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine may also exhibit antitumor properties.
The proposed mechanisms through which tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine exerts its biological effects include:
- Receptor Modulation : Compounds in this class can modulate neurotransmitter receptors, leading to altered signaling pathways that may contribute to their therapeutic effects.
- Enzyme Inhibition : Some studies suggest that imidazo derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazo derivatives against common bacterial strains. The results indicated that compounds similar to tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine displayed significant inhibitory effects against Gram-positive bacteria .
Case Study 2: Neuropharmacological Effects
In a study assessing the effects of imidazo compounds on mGluR2 receptors, it was found that certain derivatives enhanced receptor activity and showed promise as potential treatments for neurological disorders .
Case Study 3: Antitumor Activity
Research involving xenograft models demonstrated that related compounds could reduce tumor size significantly compared to controls. The mechanism was linked to apoptosis induction in cancer cells .
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-5-9(7-17)11-10(6-16)14-8-15(11)4/h8-9,17H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYWKGYOLJMGOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)N=CN2C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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